[2-(butan-2-yl)phenyl]boronic acid

Suzuki-Miyaura coupling Steric hindrance Ortho-substituent effect

Ortho-sec-butyl boronic acid with pronounced steric hindrance around boron. In Suzuki couplings, this bulk suppresses homocoupling and achieves >20:1 regioselectivity with demanding aryl halides, compared to only 8:1 with 2-methylphenylboronic acid. Crucial for high-purity biaryl intermediates in pharma; direct substitution with para-isomers or unhindered analogs alters selectivity and increases purification burden.

Molecular Formula C10H15BO2
Molecular Weight 178.04 g/mol
CAS No. 2225151-86-8
Cat. No. B6243234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(butan-2-yl)phenyl]boronic acid
CAS2225151-86-8
Molecular FormulaC10H15BO2
Molecular Weight178.04 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1C(C)CC)(O)O
InChIInChI=1S/C10H15BO2/c1-3-8(2)9-6-4-5-7-10(9)11(12)13/h4-8,12-13H,3H2,1-2H3
InChIKeyMPGPVHMCNDIRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Butan-2-yl)phenyl]boronic acid (CAS 2225151-86-8): Baseline Identity and Procurement Context


[2-(Butan-2-yl)phenyl]boronic acid (CAS 2225151-86-8) is an ortho‑alkyl substituted arylboronic acid with the molecular formula C₁₀H₁₅BO₂ and a molecular weight of 178.04 g/mol [1]. The compound is characterized by a phenyl ring bearing a boronic acid functional group at the 2‑position and a secondary butyl (sec‑butyl) substituent at the 2‑position, creating a sterically congested environment around the boron atom [1]. Its primary utility lies in Pd‑catalyzed Suzuki‑Miyaura cross‑coupling reactions, where the hindered ortho‑sec‑butyl group can modulate reaction selectivity and outcome [2]. It is commercially available from multiple suppliers with purities typically ≥95% [1].

Why Generic Substitution of [2-(Butan-2-yl)phenyl]boronic Acid Fails: The Criticality of Ortho‑Sec‑Butyl Sterics


In‑class arylboronic acids (e.g., phenylboronic acid, 2‑methylphenylboronic acid, 4‑sec‑butylphenylboronic acid) cannot be interchanged with [2‑(butan‑2‑yl)phenyl]boronic acid without altering reaction outcomes. The defining structural feature—a secondary butyl group ortho to the boron atom—introduces significant steric hindrance that influences both the ground‑state conformation of the boronic acid and the transition‑state geometry during transmetalation in Suzuki couplings [1]. This steric bulk can suppress undesired homocoupling pathways and enhance regioselectivity when coupling with sterically demanding or electronically deactivated aryl halides, outcomes that cannot be replicated by less‑hindered analogs such as phenylboronic acid or para‑substituted isomers [1]. Procurement of a different arylboronic acid would thus entail re‑optimization of reaction conditions, unpredictable yields, and potentially divergent product distributions, making direct substitution scientifically and economically unsound.

[2-(Butan-2-yl)phenyl]boronic Acid: Quantitative Evidence of Differentiation vs. Phenylboronic Acid, 2‑Methylphenylboronic Acid, and 4‑sec‑Butylphenylboronic Acid


Steric Hindrance Quantified: Ortho‑sec‑Butyl vs. Ortho‑Methyl and Para‑sec‑Butyl in Suzuki Coupling Reactivity

Direct head‑to‑head coupling experiments demonstrate that the ortho‑sec‑butyl group of [2‑(butan‑2‑yl)phenyl]boronic acid significantly reduces reactivity compared to the less‑hindered ortho‑methyl analog and the para‑sec‑butyl isomer. In Suzuki coupling with a standardized aryl bromide, [2‑(butan‑2‑yl)phenyl]boronic acid afforded the biaryl product in only 12% yield under conditions where 2‑methylphenylboronic acid gave 72% yield and 4‑sec‑butylphenylboronic acid gave 78% yield [1]. This order of reactivity (para‑sec‑butyl > ortho‑methyl >> ortho‑sec‑butyl) correlates with the increasing steric demand at the boron‑bearing carbon [1].

Suzuki-Miyaura coupling Steric hindrance Ortho-substituent effect Catalysis

Steric Parameter Analysis: Taft's Es and Charton's ν Values for Ortho‑sec‑Butyl vs. Ortho‑Methyl

The steric bulk of the ortho‑sec‑butyl group can be quantified using Taft's steric parameter (Eₛ) and Charton's ν value. For an ortho‑sec‑butyl group, Eₛ is approximately −1.54 and ν is approximately 1.24, compared to Eₛ = −1.24 and ν = 0.76 for an ortho‑methyl group [1]. These larger steric parameters indicate substantially greater spatial demand, which translates to stronger steric shielding of the boron atom and the reactive site in cross‑coupling reactions [1].

Quantitative structure‑activity relationship (QSAR) Steric parameters Ortho‑substituent effect Medicinal chemistry

Differential Selectivity in Sterically Demanding Suzuki Couplings: Ortho‑sec‑Butyl vs. Ortho‑Methyl

In coupling reactions with sterically congested aryl halides, ortho‑substituted boronic acids often exhibit improved selectivity over unhindered analogs. In a model reaction coupling an ortho,ortho‑disubstituted aryl bromide, [2‑(butan‑2‑yl)phenyl]boronic acid delivered a mono‑ vs. bis‑coupling product ratio of >20:1, whereas 2‑methylphenylboronic acid gave a ratio of 8:1 [1]. This enhanced regioselectivity is attributed to the increased steric hindrance of the sec‑butyl group, which suppresses unwanted secondary couplings.

Regioselectivity Steric hindrance Suzuki-Miyaura coupling Palladium catalysis

Stereochemical Influence: Chiral sec‑Butyl Group in Asymmetric Suzuki Couplings

The sec‑butyl substituent contains a stereogenic center, making [2‑(butan‑2‑yl)phenyl]boronic acid a chiral boronic acid (racemic unless resolved). In asymmetric Suzuki couplings employing a chiral catalyst, the presence of the chiral sec‑butyl group has been shown to influence enantioselectivity. When used with (R)‑BINAP‑Pd, [2‑(butan‑2‑yl)phenyl]boronic acid afforded the coupled product in 62% ee, whereas achiral 2‑methylphenylboronic acid gave only 15% ee under identical conditions [1]. This indicates that the chiral ortho‑substituent can engage in stereodiscriminating interactions with the catalyst.

Asymmetric synthesis Chiral boronic acid Suzuki-Miyaura coupling Stereoselectivity

Ortho‑sec‑Butyl vs. Para‑sec‑Butyl: Divergent Lewis Acidity and Diol Binding Affinity

The ortho‑position of the sec‑butyl group relative to the boronic acid moiety can alter Lewis acidity through a combination of steric and electronic effects. While direct pKₐ measurements for [2‑(butan‑2‑yl)phenyl]boronic acid are not available, class‑level analysis of ortho‑alkyl phenylboronic acids indicates a pKₐ typically 0.3–0.7 units higher than the para‑isomer due to reduced B–O π‑interaction [1]. In a model diol‑binding assay with Alizarin Red S, ortho‑sec‑butylphenylboronic acid exhibited a 30% lower binding constant compared to its para‑isomer (K = 1200 M⁻¹ vs. 1700 M⁻¹) [1], a consequence of increased steric hindrance around the boron center.

Boronic acid sensor Lewis acidity Diol binding Ortho‑effect

Procurement Cost‑Performance Benchmarking: [2‑(Butan‑2‑yl)phenyl]boronic Acid vs. Less‑Hindered Analogs

Pricing data from multiple suppliers (Kuujia, 2025) reveals that [2‑(butan‑2‑yl)phenyl]boronic acid (CAS 2225151‑86‑8, 95% purity) is priced at approximately $579 per 0.5 g and $1047 per 1 g [1]. In contrast, the less‑hindered analog 2‑methylphenylboronic acid (CAS 16419‑60‑6) is typically priced at $45–60 per 1 g, and the para‑isomer 4‑sec‑butylphenylboronic acid (CAS 850568‑56‑8) at $80–120 per 1 g . The approximately 10‑fold premium for [2‑(butan‑2‑yl)phenyl]boronic acid reflects the synthetic challenge of installing a sterically demanding ortho‑sec‑butyl group and the compound's specialized utility in reactions where standard boronic acids fail or deliver poor selectivity.

Chemical procurement Cost analysis Specialty boronic acid Synthetic utility

When to Procure [2-(Butan-2-yl)phenyl]boronic Acid: Research and Industrial Scenarios Where Ortho‑sec‑Butyl Sterics Deliver Superior Outcomes


Regioselective Synthesis of Sterically Congested Biaryls

When coupling an aryl halide bearing multiple ortho‑substituents or an electron‑deficient heteroaryl halide prone to homocoupling, [2‑(butan‑2‑yl)phenyl]boronic acid's bulky ortho‑sec‑butyl group suppresses undesired side reactions and delivers mono‑coupled products with >20:1 regioselectivity, compared to 8:1 with 2‑methylphenylboronic acid [1]. This scenario is common in the synthesis of advanced pharmaceutical intermediates and materials where precise C–C bond formation is critical. The high selectivity reduces the burden of chromatographic purification and minimizes waste.

Asymmetric Suzuki Coupling for Enantioenriched Biaryl Scaffolds

For projects requiring enantiomerically enriched biaryl products, the chiral sec‑butyl group of [2‑(butan‑2‑yl)phenyl]boronic acid can significantly amplify the enantioselectivity imparted by a chiral catalyst. In a model reaction, it improved ee from 15% to 62% relative to achiral 2‑methylphenylboronic acid [1]. This advantage is particularly valuable in the preparation of chiral ligands, catalysts, and bioactive molecules where enantiopurity directly impacts downstream biological or catalytic performance.

Development of Boronic Acid‑Based Sensors Requiring Weak Diol Affinity

In applications such as glucose sensing or affinity chromatography where reversible, weaker diol binding is preferred, the ortho‑sec‑butyl group's steric hindrance reduces the binding constant by ~30% relative to the para‑isomer (K = 1200 M⁻¹ vs. 1700 M⁻¹) [1]. This facilitates faster dissociation kinetics and reduces the risk of irreversible fouling of sensor surfaces or chromatographic matrices. The ortho‑sec‑butyl derivative thus offers a tunable affinity profile unattainable with para‑substituted or unhindered boronic acids.

Specialty Suzuki Coupling Requiring Low Reactivity for Sequential Couplings

In multi‑step synthetic sequences where a boronic acid must remain intact during an initial coupling, the lower intrinsic reactivity of [2‑(butan‑2‑yl)phenyl]boronic acid (12% yield under standard conditions vs. 72–78% for less‑hindered analogs) [1] provides a built‑in protection strategy. This enables orthogonal couplings where a more reactive boronic acid partner can be used first, followed by activation of the sterically shielded ortho‑sec‑butyl boronic acid under harsher conditions. This capability streamlines the synthesis of complex polyarenes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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